3-Aminomethyl-phenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 3-Aminomethyl-phenylacetic acid derivatives has been explored through various chemical pathways. For example, a series of mono- and bis(aminomethyl)phenylacetic acid esters have been synthesized, showcasing the versatility of this compound in producing antiarrhythmic agents (Chorvat et al., 1993). Additionally, an efficient method involving the iodide-catalyzed reduction of mandelic acids to phenylacetic acids highlights a scalable synthesis approach (Milne et al., 2011).

Molecular Structure Analysis

The molecular structure of 3-Aminomethyl-phenylacetic acid and its derivatives has been extensively analyzed. For instance, a study on the structural characterization of triorganotin(IV) complexes of aminoacetic acids provided insights into the molecular configurations and bonding patterns of such derivatives (Baul et al., 2002). Additionally, vibrational spectroscopy and DFT calculations have been utilized to investigate the group vibrations and stable conformers of 3-aminophenylacetic acid, shedding light on its molecular dynamics (Akkaya et al., 2015).

Chemical Reactions and Properties

The reactivity and chemical properties of 3-Aminomethyl-phenylacetic acid derivatives are demonstrated through various reactions. For instance, the use of enzyme penicillin acylase in the selective amidation/amide hydrolysis of ethyl 3-amino-4-pentynoate isomers showcases the compound's utility in producing chiral synthons for pharmacological applications (Topgi et al., 1999).

Physical Properties Analysis

The physical properties of 3-Aminomethyl-phenylacetic acid and its derivatives, such as solubility, melting points, and crystal structure, are crucial for its application in various domains. For example, the photochemistry of substituted esters of phenylacetic and 3-phenylpropanoic acid has been studied, revealing insights into the compound's behavior under photolytic conditions (Decosta & Pincock, 1993).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability, and functional group transformations of 3-Aminomethyl-phenylacetic acid, have been explored. Notably, the ligand-enabled auxiliary-free meta-C-H arylation of free phenylacetic acid using 2-carbomethoxynorbornene as a transient mediator exemplifies innovative approaches to modifying the chemical properties of phenylacetic acids for broader applications (Li et al., 2017).

Scientific Research Applications

1. Optical Control of a Receptor-Linked Guanylyl Cyclase

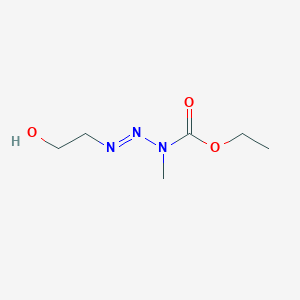

- Summary of Application: This research involves the design and synthesis of photoswitchable peptidomimetics based on human atrial natriuretic peptide (ANP), where the photochromic amino acid 3-Aminomethyl-phenylacetic acid (AMPP) is incorporated into the peptide backbone . The endogenous hormone ANP signals via the natriuretic peptide receptor A (NPR-A) through raising intracellular cGMP concentrations .

- Methods of Application: The NPR-A was endowed with light-sensitivity by incorporation of the photoswitchable amino acid AMPP into ANP . The cis- and trans-isomers of one of the peptidomimetics, termed TOP271, exhibit a four-fold difference in NPR-A mediated cGMP synthesis in vitro .

- Results or Outcomes: Despite the seemingly small difference, TOP271 enables large, optically-induced conformational changes ex vivo and transforms the NPR-A into an endogenous photoswitch . Thus, application of TOP271 allows the reversible generation of cGMP using light and remote control can be afforded over vasoactivity in explanted murine aortic rings, as well as pancreatic beta cell function in islets of Langerhans .

2. Synthesis of Ceforanide

- Summary of Application: 2-Aminomethylphenylacetic acid, which can be derived from 3-Aminomethyl-phenylacetic acid, is an important intermediate of ceforanide . This research compared two different protecting agents for protecting the amino group in 2-aminomethylphenylacetic acid by BOC (Di-tert butyl dicarbonate) or acetacetic ester, and compared the deprotection condition .

- Methods of Application: The research involved comparing the effectiveness of two different protecting agents (BOC and acetacetic ester) for the amino group in 2-aminomethylphenylacetic acid .

- Results or Outcomes: The results of this comparison could potentially influence the synthesis process of ceforanide .

Safety And Hazards

properties

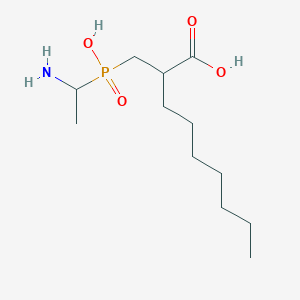

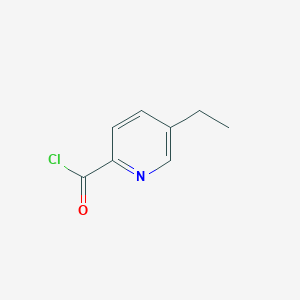

IUPAC Name |

2-[3-(aminomethyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMILONVYAUZURK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CN)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623816 |

Source

|

| Record name | [3-(Aminomethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminomethyl-phenylacetic acid | |

CAS RN |

113520-43-7 |

Source

|

| Record name | [3-(Aminomethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B56760.png)

![Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B56777.png)